Sulfosuccinimidobiotin

Description

Contextualization of Biotinylation Reagents in Biological Studies

Biotinylation is a fundamental technique that involves the covalent attachment of biotin (B1667282), a small B-vitamin, to molecules such as proteins, nucleic acids, and carbohydrates. This process leverages the remarkably strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. nih.gov This high-affinity binding forms the basis for numerous applications, including affinity purification, immunoassays, and molecular imaging. creative-diagnostics.com

The versatility of biotinylation stems from the availability of a wide array of reagents designed to target specific functional groups on biomolecules. These reagents can be broadly categorized into chemical and enzymatic methods. Chemical biotinylation, the more common approach, utilizes reagents that react with functional groups like primary amines, sulfhydryls, carboxyls, and carbohydrates. creative-diagnostics.com Enzymatic biotinylation, on the other hand, offers site-specific labeling. creative-proteomics.com The choice between these methods depends on the specific experimental goals. creative-proteomics.com

Historical Development and Significance of N-Hydroxysuccinimide Esters

The development of N-hydroxysuccinimide (NHS) esters was a pivotal moment in the advancement of bioconjugation chemistry. The journey began in peptide synthesis, with early work in 1955 utilizing 4-nitrophenol (B140041) esters. amerigoscientific.com This led to further exploration of activated esters, and in 1963, Anderson and his colleagues developed N-hydroxysuccinimide esters. amerigoscientific.com

NHS esters proved to be highly advantageous due to their ability to react efficiently with primary amines under mild, aqueous conditions, forming stable amide bonds. amerigoscientific.comnih.gov This characteristic made them ideal for modifying proteins and other biomolecules. wikipedia.org The reaction of an NHS ester with a primary amine, such as the one found on the side chain of a lysine (B10760008) residue or at the N-terminus of a protein, results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. sangon.comthermofisher.com This straightforward and efficient chemistry has led to the widespread use of NHS esters in various applications, including protein labeling, crosslinking, and the introduction of modifications like fluorophores and polyethylene (B3416737) glycol (PEG) chains. nih.govnih.gov

Role of Sulfosuccinimidobiotin as a Water-Soluble Biotinylation Agent

This compound, also known as Sulfo-NHS-Biotin, is a specialized, water-soluble derivative of NHS-biotin. covachem.com The key structural difference is the addition of a sulfonate group (SO3-) to the N-hydroxysuccinimide ring. dcchemicals.comcitizendium.org This modification imparts a negative charge and significantly increases the reagent's solubility in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF in many applications. thermofisher.comcovachem.com

The water-solubility of this compound is a critical feature for many biological experiments, particularly those involving living cells. Because it is charged and water-soluble, this compound is membrane-impermeable. thermofisher.comcovachem.com This property makes it an ideal reagent for specifically labeling proteins on the outer surface of a cell, as it cannot cross the cell membrane to react with intracellular proteins. thermofisher.comdcchemicals.com This allows researchers to study cell surface protein dynamics, identify cell surface receptors, and investigate protein trafficking. creative-diagnostics.com

The reaction chemistry of this compound is identical to that of its non-sulfonated counterpart, reacting with primary amines to form stable amide bonds. thermofisher.com The reaction is typically carried out at a pH between 7 and 9. sangon.comthermofisher.com The efficiency of the labeling can be controlled by adjusting the molar ratio of the biotin reagent to the target molecule. sangon.com

Interactive Data Table: Comparison of Biotinylation Reagents

| Reagent | Solubility | Membrane Permeability | Target Functional Group | Key Feature |

| NHS-Biotin | Low in aqueous solutions | Permeable | Primary Amines | General protein labeling |

| This compound | High in aqueous solutions | Impermeable | Primary Amines | Cell-surface protein labeling |

| Biotin-HPDP | Low in aqueous solutions | Permeable | Sulfhydryls | Reversible biotinylation |

| Iodoacetyl-Biotin | Low in aqueous solutions | Permeable | Sulfhydryls | Irreversible labeling of sulfhydryls |

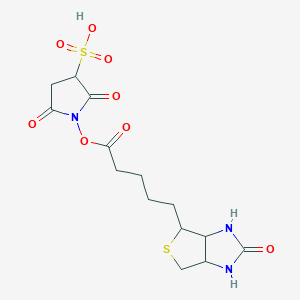

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dioxo-1-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyloxy]pyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O8S2/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZTUBHUGXHSKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909396 | |

| Record name | 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105248-43-9 | |

| Record name | Biotinyl-N-hydroxysulfosuccinimide ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105248439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Reactivity in Bioconjugation

Amine-Reactive Chemistry of Sulfosuccinimidobiotin

This compound belongs to the class of N-hydroxysuccinimide (NHS) ester reagents, which are widely used for their ability to efficiently react with primary amino groups. thermofisher.comthermofisher.com The inclusion of a sulfonate group on the N-hydroxysuccinimide ring renders the molecule water-soluble, allowing for biotinylation reactions in aqueous environments without the need for organic solvents like DMSO or DMF. thermofisher.comproteochem.com This property is particularly advantageous for labeling cell surface proteins, as the charged nature of the reagent prevents it from permeating the cell membrane, ensuring that only externally exposed proteins are modified. thermofisher.com

The core of this compound's functionality lies in its N-hydroxysuccinimide (NHS) ester group. This group is highly reactive towards nucleophilic primary amines (-NH₂). thermofisher.comthermofisher.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable, covalent amide bond between the biotinylating reagent and the target molecule, with the release of N-hydroxysulfosuccinimide as a byproduct. thermofisher.comnih.gov

This amidation reaction is most efficient in buffers with a pH range of 7 to 9. thermofisher.comthermofisher.com At these physiological to slightly alkaline conditions, the primary amines are sufficiently deprotonated and thus nucleophilic enough to attack the ester. tocris.com The resulting amide linkage is exceptionally stable, making it ideal for applications that require a permanent tag on the target biomolecule. nih.govnih.gov The formation of this covalent bond is a cornerstone of many modern biochemical and molecular biology techniques. creative-biostructure.com

In the context of proteins and polypeptides, the primary amines available for reaction with this compound are predominantly the epsilon-amino (ε-NH₂) group of lysine (B10760008) side chains and the alpha-amino (α-NH₂) group at the N-terminus of each polypeptide chain. thermofisher.commdpi.com Lysine residues are frequently found on the surfaces of proteins, making them accessible targets for modification. mdpi.comnih.gov

The selectivity between the N-terminal α-amine and the lysine ε-amine can be influenced by controlling the reaction pH, due to the difference in their acidity constants (pKa). mdpi.com The N-terminal α-amino group generally has a pKa value around 8.0, whereas the ε-amino group of lysine has a higher pKa of about 10.0. mdpi.com

At a near-neutral or physiological pH (e.g., pH 7.2-7.5), the N-terminal amine is more nucleophilic than the lysine side chain, which is largely protonated. This can favor modification at the N-terminus. mdpi.com

At a more alkaline pH (e.g., pH 8.5-9.0), a greater proportion of lysine residues become deprotonated and available for reaction, increasing the likelihood of lysine modification. tocris.commdpi.com

Despite this potential for pH-based control, the high abundance and surface exposure of lysine residues on most proteins often result in multiple biotin (B1667282) labels being attached to a single protein molecule. nih.govresearchgate.net

Principles of Biotin-Avidin/Streptavidin Interaction in Research Applications

Following the covalent attachment of biotin to a target molecule, the biotin moiety serves as a high-affinity handle that can be recognized by the proteins avidin (B1170675) or streptavidin. The interaction between biotin and these proteins is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.comencyclopedia.pub This bond forms rapidly and is remarkably stable, resisting extremes of pH, temperature, and denaturing agents. thermofisher.comencyclopedia.pub

Both avidin, originally isolated from egg white, and streptavidin, isolated from the bacterium Streptomyces avidinii, are tetrameric proteins, meaning each molecule can bind up to four molecules of biotin. thermofisher.comsouthernbiotech.com This multivalency is a key feature that allows for significant signal amplification in detection assays; for instance, a biotinylated antibody can bind to a streptavidin molecule that is itself conjugated to multiple reporter enzymes or fluorophores. thermofisher.comsouthernbiotech.comrockland.com

While both proteins bind biotin with high affinity, streptavidin is often preferred in research applications. This is because avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to non-specific binding with negatively charged biomolecules or carbohydrate-binding proteins (lectins). southernbiotech.comrockland.com Streptavidin is not glycosylated and has a near-neutral isoelectric point, resulting in lower non-specific background signals. southernbiotech.com

This robust and highly specific interaction is exploited in a vast array of research applications, including:

Immunoassays: ELISAs, Western blotting, and immunohistochemistry (IHC) use biotinylated antibodies and enzyme-conjugated streptavidin for sensitive detection. southernbiotech.com

Protein Purification: Biotinylated proteins can be isolated from complex mixtures using streptavidin-coated agarose (B213101) beads or other solid supports. southernbiotech.comrockland.com

Imaging and Localization: Attaching biotin allows for the visualization of target molecules in cells and tissues. nih.gov

| Feature | Avidin | Streptavidin |

| Source | Egg White (Chicken) | Streptomyces avidinii |

| Molecular Weight | ~66-68 kDa | ~53-60 kDa (recombinant) |

| Biotin Binding Sites | 4 | 4 |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M |

| Glycosylation | Yes | No |

| Isoelectric Point (pI) | ~10.5 | ~5-6 |

| Non-Specific Binding | Higher | Lower |

This table presents a comparative overview of the key properties of Avidin and Streptavidin.

Theoretical Considerations for Covalent Labeling Reactions

Covalent labeling, or bioconjugation, is a chemical strategy to form a stable link between two molecules, at least one of which is a biomolecule. creative-biostructure.com The success of a labeling reaction using a reagent like this compound depends on several theoretical factors beyond simple reactivity.

Chemoselectivity: An ideal bioconjugation reaction is chemoselective, meaning the reagent reacts with a specific type of functional group (e.g., primary amines) while ignoring others (e.g., hydroxyls, thiols, carboxyls). researchgate.net NHS esters exhibit high selectivity for primary amines over other nucleophiles present on a protein under typical reaction conditions (pH 7-9). thermofisher.com While side reactions with other residues like tyrosine can occur, they are generally less frequent or result in less stable products compared to the amide bond formed with amines. nih.gov

Stoichiometry and Degree of Labeling: The molar ratio of the labeling reagent to the target protein is a critical parameter that must be optimized. A low ratio may result in insufficient labeling, while a very high excess can lead to the modification of less reactive sites, potentially altering the protein's structure and function. tocris.com The complexity of bioconjugation reactions often leads to an ensemble of modified protein products rather than a single, uniformly labeled species. mdpi.com Therefore, controlling the stoichiometry is key to achieving a desired degree of labeling (DOL) and maintaining the biological activity of the conjugated molecule. tocris.com

Advanced Methodologies in Protein Biotinylation

General Strategies for Protein and Antibody Biotinylation

Biotinylation using N-hydroxysuccinimide (NHS) esters, such as sulfosuccinimidobiotin, is a widely adopted method due to its efficiency in targeting primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of polypeptides. sangon.com This reaction forms a stable amide bond, ensuring a durable linkage between biotin (B1667282) and the protein. sangon.comsangon.com The water-soluble nature of this compound, conferred by its sulfo-NHS group, allows for reactions to be conducted in aqueous solutions without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function. sangon.comsangon.comthermofisher.com

Optimization of Molar Ratios for Desired Biotin Incorporation

The degree of biotin incorporation is a critical parameter that can be controlled by adjusting the molar ratio of the biotinylating reagent to the protein. sangon.comsangon.comfishersci.com The optimal ratio is influenced by several factors, including protein concentration and the number of accessible primary amines on the protein surface. sangon.comnih.gov

For concentrated protein solutions (e.g., 2-10 mg/mL), a lower molar excess of the biotin reagent is typically required. fishersci.com Conversely, more dilute protein solutions necessitate a greater fold molar excess to achieve a similar level of biotinylation. sangon.comfishersci.comwindows.net For instance, experiments have shown that a 20-fold molar excess of biotin reagent can result in the incorporation of 4-6 biotin molecules per antibody when labeling a 1-10 mg/mL antibody solution. sangon.com In contrast, a 50-fold molar excess might only yield 1-3 biotin molecules per antibody when the protein concentration is lower (50-200 µg/mL). sangon.comfishersci.com It is therefore crucial to empirically determine the optimal molar ratio for each specific protein and application to ensure efficient labeling without compromising the protein's biological activity. sangon.comnih.gov

| Molar Excess of Biotin Reagent | Protein Concentration | Resulting Biotin Incorporation per Antibody |

| 20-fold | 1-10 mg/mL | 4-6 |

| 50-fold | 50-200 µg/mL | 1-3 |

| 12-fold or greater | 2-10 mg/mL | Varies |

| 20-fold or greater | ≤ 2 mg/mL | Varies |

| 50-fold | 50-200 µg (human IgG) | 1.5-5 |

Considerations for Reaction Buffers and pH in Biotinylation (pH 7-9)

The efficiency of the biotinylation reaction with NHS esters is highly dependent on the pH of the reaction buffer. sangon.comsangon.comthermofisher.com The reaction proceeds most efficiently in a pH range of 7-9. sangon.comthermofisher.comnih.gov This is because the primary amino groups on the protein must be in a deprotonated state to act as nucleophiles and attack the NHS ester. sangon.comsangon.com

It is imperative to use buffers that are free of primary amines, such as Tris or glycine (B1666218), as these will compete with the target protein for reaction with the biotinylating agent, thereby quenching the reaction. sangon.comnih.govthermofisher.com Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 is a commonly used and suitable buffer for these reactions. sangon.comwindows.netfishersci.com The stability of the NHS ester is also a consideration; hydrolysis of the ester is a competing reaction in aqueous solutions and its rate increases with higher pH. sangon.comsangon.com Therefore, maintaining the pH within the optimal range is a balance between promoting the aminolysis reaction and minimizing hydrolysis of the reagent. sangon.comsangon.com

| Buffer Component | pH Range | Suitability for Biotinylation | Rationale |

| Phosphate-buffered saline (PBS) | 7.2 - 8.0 | High | Amine-free and maintains optimal pH for reaction. sangon.comwindows.net |

| Tris | Varies | Low | Contains primary amines that compete with the target protein. sangon.comthermofisher.com |

| Glycine | Varies | Low | Contains primary amines that compete with the target protein. sangon.comthermofisher.com |

| Borate | 7-9 | High | Amine-free and within the optimal pH range. fishersci.at |

| Carbonate | 7-9 | High | Amine-free and within the optimal pH range. fishersci.at |

Cell Surface Protein Biotinylation Techniques

A significant application of this compound lies in its ability to selectively label proteins on the surface of living cells. sangon.comsangon.comthermofisher.com This has proven invaluable for studying a wide range of cellular processes, including the expression and regulation of receptors and transporters. sangon.comsangon.comthermofisher.com

Specific Labeling of Extracellular Protein Domains Due to Membrane Impermeability

The key feature of this compound that enables specific cell surface labeling is its membrane impermeability. sangon.comsangon.comthermofisher.comprotocols.iobroadpharm.combroadpharm.com The negatively charged sulfonate group on the N-hydroxysuccinimide ring prevents the molecule from passively diffusing across the lipid bilayer of the cell membrane. sangon.comsangon.comthermofisher.com As a result, when intact cells are treated with this compound, only the primary amines of proteins exposed on the extracellular surface are biotinylated. sangon.comthermofisher.com This specificity is crucial for distinguishing plasma membrane proteins from those located within intracellular compartments. sangon.comthermofisher.com To prevent the active internalization of the biotin reagent, which could lead to the labeling of intracellular proteins, the incubation is often performed at low temperatures (e.g., 4°C). sangon.comfishersci.comjove.com

Differential Labeling of Membrane Proteins in Polarized Cells

The technique of cell surface biotinylation is particularly powerful for studying the differential distribution of membrane proteins in polarized cells, such as epithelial cells. sangon.comsangon.comthermofisher.com These cells exhibit distinct apical and basolateral membrane domains with unique protein compositions. By selectively applying this compound to either the apical or basolateral surface, researchers can specifically label and subsequently identify the proteins localized to each domain. This approach has been instrumental in elucidating the mechanisms of protein sorting and trafficking that establish and maintain cell polarity.

Methodologies for Cells in Suspension and Adherent Cell Biotinylation

Cell surface biotinylation can be performed on both cells grown in suspension and those adhered to a culture plate. sangon.comthermofisher.comthermofisher.com The choice of method depends on the cell type and the experimental goals. For cells in suspension, the entire cell surface is accessible to the biotinylating reagent. thermofisher.com A common protocol involves washing the cells to remove any amine-containing media, resuspending them at a high concentration (e.g., ~25 x 10^6 cells/mL), and then adding the this compound reagent. sangon.comthermofisher.com Using a more concentrated cell suspension is often more efficient as it requires less reagent. sangon.comthermofisher.com

For adherent cells, the labeling will predominantly occur on the exposed apical surface, as the diffusion of the reagent to the basolateral surface, which is attached to the culture dish, will be limited. thermofisher.comresearchgate.net This can be an advantage when specifically studying the apical membrane domain. In both cases, it is critical to thoroughly wash the cells with an ice-cold buffer, such as PBS, to remove any residual culture medium that contains amino acids and proteins which would otherwise quench the biotinylation reaction. thermofisher.comresearchgate.net After labeling, the reaction is typically quenched using a buffer containing a high concentration of a primary amine, such as glycine or Tris, to consume any unreacted this compound. protocols.ioresearchgate.net

| Feature | Suspension Cells | Adherent Cells |

| Cell State | Freely floating in culture medium. | Attached to a solid surface (e.g., culture plate). |

| Surface Accessibility | Entire cell surface is exposed to the reagent. thermofisher.com | Primarily the apical (exposed) surface is labeled. thermofisher.comresearchgate.net |

| Washing Procedure | Cells are pelleted by centrifugation for washing steps. thermofisher.com | Washed in place on the culture dish. thermofisher.com |

| Labeling Uniformity | Generally uniform labeling of the entire cell surface. | Labeling is limited to the accessible surfaces. thermofisher.comresearchgate.net |

| Potential for Cell Loss | Multiple centrifugation steps can lead to cell loss. | Can be prone to cell detachment during washing. protocols.io |

Verification of Cell Surface Biotinylation (e.g., Confocal Microscopy, Flow Cytometry)

The validation of successful and specific biotinylation of cell surface proteins is a critical step to ensure the integrity of experimental findings. This compound's water-solubility and membrane-impermeable nature make it an ideal reagent for selectively labeling proteins on the exterior of a living cell. sangon.comthermofisher.com Verification of this cell-surface-specific labeling is commonly achieved through fluorescence-based imaging and analysis techniques, primarily confocal microscopy and flow cytometry. mdpi.comnih.gov

The general principle involves labeling the cells with this compound, followed by incubation with a fluorescently-conjugated streptavidin or avidin (B1170675) molecule. nih.gov These proteins bind with exceptionally high affinity to the biotin tags attached to the cell surface proteins.

Confocal Microscopy: This powerful imaging technique provides high-resolution optical sections of the sample, allowing for precise spatial localization of the fluorescent signal. In the context of cell surface biotinylation, confocal microscopy can visually confirm that the fluorescence is restricted to the plasma membrane. researchgate.net For example, studies have used streptavidin-Alexa Fluor conjugates to visualize biotinylated membranes, showing distinct staining on the cell periphery with minimal intracellular signal, thereby confirming that the biotinylation reagent did not permeate the cell. researchgate.net Images often show marked but localized fluorescence, for instance, around sites of cell division, indicating dynamic protein distribution. nih.gov This method is invaluable for observing the distribution of labeled proteins across the cell surface and for ensuring that no significant internalization or non-specific intracellular labeling has occurred. researchgate.netresearchgate.net

Site-Specific Protein Labeling Approaches

While standard biotinylation with reagents like this compound is effective for general surface labeling, it typically results in a heterogeneous mixture of products. This is because the N-hydroxysuccinimide (NHS) ester reacts with any accessible primary amine, such as the side chains of lysine residues and the N-terminus of the polypeptide. sangon.comthermofisher.com For many advanced research applications, precise control over the location of the biotin tag is essential to preserve protein function and obtain uniform products. researchgate.netrsc.org Site-specific labeling strategies have been developed to overcome the limitations of non-selective chemical modification. researchgate.netrsc.org

Strategies for Homogeneous Labeling of Intact Proteins

Achieving a uniformly labeled protein population, where every molecule is modified at the same specific site, is crucial for structural studies, quantitative assays, and the development of protein-based reagents. Chemical biotinylation often produces heterogeneous products, which may have compromised function. researchgate.net Several advanced strategies enable more controlled and homogeneous labeling.

One approach involves modifying traditional reagents for targeted reactions. For instance, N-hydroxysuccinimide-esters can be transformed into chemoselective thioesters by adding MESNA (2-mercaptoethanesulfonic acid). nih.gov These resulting thioesters can then specifically label a protein at a unique N-terminal cysteine residue, providing a single, predictable site of modification. nih.gov

Another powerful strategy leverages the high affinity of specific protein tags. The histidine-tag (His-tag), commonly used for protein purification, can also be used for site-specific, non-covalent biotinylation. nih.gov This method uses a biotin molecule conjugated to a multivalent chelator, tris-nitrilotriacetic acid (BTtris-NTA), which binds with high stability and specificity to the His-tag. nih.gov This interaction is reversible, adding another layer of experimental flexibility. nih.gov Enzymatic methods also offer high specificity. The E. coli biotin ligase, BirA, specifically recognizes and attaches biotin to a 15-amino acid peptide sequence known as the AviTag, yielding a homogeneously biotinylated product. researchgate.net These techniques represent a significant advancement over random chemical labeling, ensuring that the modification does not interfere with the protein's native structure or function. researchgate.netnih.gov

Integration with Genetic Code Expansion Technologies

Genetic code expansion (GCE) represents one of the most powerful technologies for achieving precise, site-specific protein modification. unice.fr GCE enables the incorporation of non-canonical amino acids (ncAAs) with unique chemical functionalities into a protein's sequence at any desired position. nih.govoregonstate.edu This is accomplished by engineering an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes a repurposed codon (such as the amber stop codon, TAG) and inserts the desired ncAA during protein translation. oregonstate.edufrontiersin.org

The integration of GCE with bioorthogonal chemistry, often called "click chemistry," provides an exceptionally versatile platform for protein labeling. unice.fr

The process typically involves:

Incorporation of an ncAA: A gene of interest is mutated to include a specific codon (e.g., TAG) at the desired labeling site. The cell is engineered to express an orthogonal tRNA/synthetase pair and is supplied with an ncAA containing a bioorthogonal "chemical handle," such as an azide (B81097) or an alkyne group. unice.fr

Bioorthogonal Ligation: The expressed protein now contains the ncAA with its unique chemical handle at a single, defined position. A biotin probe, modified with the corresponding reactive partner (e.g., an alkyne for an azide handle), is then added. The two partners react specifically and efficiently with each other, forming a stable covalent bond without interfering with any native biological processes. unice.fr

This combination of GCE and click chemistry allows for the attachment of biotin—or other probes like fluorescent dyes—with absolute precision, generating completely homogeneous protein populations with the modification exclusively at the intended site. rsc.orgunice.fr This level of control is invaluable for detailed studies of protein structure and function. unice.fr

Biotinylation of Non-Protein Biomolecules for Research Applications

The utility of biotinylation extends beyond proteins to a wide range of other biomolecules, including nucleic acids (DNA and oligonucleotides) and carbohydrates. broadpharm.com The fundamental principle remains the same: covalently attaching a biotin molecule to a target biomolecule to leverage its high-affinity interaction with streptavidin or avidin for detection, purification, or immobilization. broadpharm.comsigmaaldrich.com

Biotinylation reagents are available with various reactive groups designed to couple with different functional groups found on these non-protein molecules. broadpharm.com For example, biotinylated probes are widely used in molecular biology for applications such as:

Purification of PCR Products: Biotin can be incorporated into PCR primers, resulting in biotinylated amplification products. These products can then be easily isolated from the reaction mixture using streptavidin-coated magnetic beads. sigmaaldrich.com

Immunoassays: Biotinylated antibodies and nucleic acid probes are central components of many sensitive detection assays, including ELISA and Southern blotting. sigmaaldrich.com

Surface Immobilization: Biotinylated DNA, oligos, or other molecules can be attached to streptavidin-coated surfaces, which is a common technique in the development of biosensors and microarrays. nih.gov

The strength and specificity of the biotin-streptavidin interaction make it a robust and versatile tool for manipulating and analyzing a diverse array of biomolecules in numerous research contexts. sigmaaldrich.com

Applications in Proteomics and Protein Science

Affinity Purification Strategies Utilizing Sulfosuccinimidobiotin

Affinity purification based on the biotin-avidin interaction is a powerful method for isolating specific proteins from complex biological mixtures. The remarkable strength and specificity of this interaction form the foundation of these techniques.

Isolation of Biotinylated Proteins and Complexes with Immobilized Streptavidin/Avidin (B1170675)

The core of this purification strategy lies in the exceptionally strong non-covalent bond between biotin (B1667282) and the proteins avidin or streptavidin (dissociation constant, Kd = 10⁻¹⁵ M). thermofisher.com This interaction is one of the strongest known in nature, forming rapidly and remaining stable under a wide range of pH, temperature, and denaturing conditions. thermofisher.com The process, known as biotinylation, involves covalently attaching biotin to a target protein or other macromolecule. thermofisher.com Reagents like this compound are designed to react with specific functional groups on proteins, such as primary amines found in lysine (B10760008) residues. sigmaaldrich.com

Once a protein of interest is labeled with biotin, it can be selectively captured from a complex mixture, such as a cell lysate. This is achieved by passing the lysate over an affinity chromatography column or beads where streptavidin or avidin is immobilized on a solid support (e.g., agarose). nih.govfishersci.co.uk The biotinylated protein binds tightly to the immobilized streptavidin, while other proteins are washed away. thermofisher.com This allows for the efficient enrichment of the target protein and any associated binding partners. fishersci.co.uk

Table 1: Key Characteristics of Biotin-Binding Proteins

| Feature | Avidin | Streptavidin |

| Source | Egg White (Avian) | Streptomyces avidinii |

| Biotin Binding Sites | 4 | 4 |

| Affinity for Biotin (Kd) | ~10⁻¹⁵ M sigmaaldrich.com | ~10⁻¹⁴ to 10⁻¹⁵ M thermofisher.com |

| Glycosylation | Yes | No |

| Isoelectric Point (pI) | 10.5 | 5.0 thermofisher.com |

| Non-specific Binding | Higher (due to glycosylation and charge) | Lower thermofisher.com |

Use of Cleavable Biotinylation Reagents for Elution

A significant challenge in avidin-biotin affinity purification is the elution of the captured protein. The strength of the interaction requires harsh, denaturing conditions (e.g., 8 M guanidinium (B1211019) hydrochloride, low pH) to dissociate the complex, which can destroy the protein's structure and function. sigmaaldrich.comnih.gov To overcome this, cleavable biotinylation reagents were developed. thermofisher.comvectorlabs.comalfa-chemistry.com

These reagents feature a linker arm between the biotin molecule and the reactive group that contains a chemically labile bond, such as a disulfide bridge. sigmaaldrich.comalfa-chemistry.com After the biotinylated protein is captured on the streptavidin support, the disulfide bond in the linker can be selectively broken by adding a mild reducing agent, such as dithiothreitol (B142953) (DTT). sigmaaldrich.comnih.gov This cleavage releases the target protein from the support, leaving the biotin tag still bound to the streptavidin. thermofisher.com This strategy allows for the recovery of the purified protein in its native, functional state, which is crucial for downstream analysis. sigmaaldrich.comalfa-chemistry.com

Table 2: Comparison of Elution Strategies for Biotinylated Proteins

| Elution Method | Conditions | Effect on Protein | Use Case |

| Denaturing Elution | Low pH, high concentrations of chaotropic agents (e.g., guanidinium HCl). nih.gov | Denatures protein, loss of function. | When only protein identification (e.g., by mass spectrometry) is needed. |

| Competitive Elution | High concentration of free biotin. | Very slow and often incomplete due to the high affinity of the avidin-biotin bond. | Generally inefficient for high-affinity interactions. |

| Cleavable Linker Elution | Mild reducing agents (e.g., 50 mM DTT) for disulfide linkers. sigmaaldrich.com | Preserves protein structure and function. | For functional assays, structural studies, and analysis of protein complexes. |

Tandem Affinity Purification Protocols in Proteomics

Tandem Affinity Purification (TAP) is a highly specific protein purification technique that significantly reduces the background of non-specifically bound proteins. nih.govtmc.edu The method involves fusing a dual-component tag to a protein of interest, allowing for two successive affinity purification steps. nih.govnih.gov This two-step process eliminates many contaminants that bind non-specifically during a single purification step. tmc.edu

The streptavidin-biotin system is often incorporated into TAP protocols. A common approach uses a tag combining a Streptavidin-Binding Peptide (SBP) with another tag, such as a FLAG peptide. tmc.eduresearchgate.net The protein of interest (the "bait") and its interacting partners ("prey") are first isolated from a cell lysate using an anti-FLAG antibody resin. After washing, the complex is eluted and then subjected to a second purification step using streptavidin-coated beads, which bind to the SBP portion of the tag. tmc.edu This sequential purification results in a highly purified protein complex suitable for analysis by mass spectrometry to identify bona fide interaction partners. nih.govresearchgate.net

Identification and Characterization of Protein-Protein Interactions (PPIs)

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. nih.gov this compound and related crosslinking reagents provide powerful means to capture and analyze these interactions, especially those that are weak or transient.

Crosslinking Strategies for Stabilizing Transient Interactions

Many crucial PPIs are transient and occur only for brief periods to facilitate cellular signaling or metabolic events. thermofisher.com Chemical crosslinkers are reagents that can covalently link interacting proteins, effectively "freezing" these momentary contacts and creating a stable complex that can be isolated and studied. thermofisher.comfenyolab.org

Crosslinking reagents are designed with two reactive ends that form chemical bonds with specific amino acid side chains on adjacent proteins. thermofisher.com When a biotin moiety is included in the crosslinker's structure, the entire crosslinked protein complex can be readily purified using streptavidin affinity chromatography. Some advanced crosslinkers are also photoreactive, allowing the crosslinking reaction to be initiated at a precise moment by exposure to UV light. thermofisher.com Furthermore, some crosslinkers contain cleavable bonds that can be broken in a mass spectrometer, which simplifies the identification of the linked peptides and the specific sites of interaction. nih.govresearchgate.net

Quantitative Analysis of Protein Interactions (e.g., Mass Spectrometry-Based Approaches)

Following affinity purification, mass spectrometry (MS) is the primary tool used to identify the proteins within a purified complex. nih.gov Quantitative proteomics has emerged as a powerful approach to distinguish genuine interaction partners from non-specific background contaminants that are common in affinity purification experiments. nih.govsemanticscholar.org

Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) are often employed. core.ac.uk In a typical experiment, two cell populations are grown, one in normal "light" media and the other in "heavy" media containing isotopes of certain amino acids (e.g., ¹³C-arginine). core.ac.uk The affinity purification is performed on the lysate from the "heavy" cells using the biotinylated bait protein, while a control purification is done on the "light" lysate. The samples are then mixed, and the proteins are identified and quantified by mass spectrometry. nih.gov True interaction partners will show a high ratio of "heavy" to "light" signal, whereas non-specific contaminants will have a ratio close to one. core.ac.uk This quantitative approach provides high confidence in the identification of specific PPIs. semanticscholar.orgescholarship.org

Table 3: Hypothetical SILAC Data for a Biotin Pull-Down Experiment

| Protein ID | Protein Name | SILAC Ratio (Heavy/Light) | Number of Peptides Identified | Interpretation |

| P01116 | G-protein subunit alpha-i2 | 55.8 | 21 | Specific Interactor |

| P62258 | G-protein subunit beta-1 | 49.3 | 18 | Specific Interactor |

| Q9Y2T6 | Bait Protein X | 45.1 | 35 | Bait Protein |

| P08670 | Vimentin | 1.2 | 15 | Non-specific Contaminant |

| P60709 | Actin, cytoplasmic 1 | 1.1 | 29 | Non-specific Contaminant |

| P02768 | Albumin | 0.9 | 11 | Non-specific Contaminant |

Analysis of Protein Structure and Topology

The specific reactivity of this compound with primary amines on the protein surface allows for its use in elucidating protein structure and organization.

| Reagent | Target Residues | Application | Key Finding |

|---|---|---|---|

| This compound | Lysine, N-terminus | Probing solvent accessibility | Identifies surface-exposed residues |

| Sulfo-NHS-LC-Biotin | Lysine, N-terminus | Probing solvent accessibility | Provides information on surface topology |

| Sulfo-NHS-LC-LC-Biotin | Lysine, N-terminus | Probing solvent accessibility | Longer spacer arm may reduce steric hindrance |

The principle of labeling solvent-accessible residues can be extended to map the surface topology of complex protein structures, including viral glycoproteins. nih.govnih.govresearchgate.net Due to its hydrophilic nature, this compound does not readily cross cell membranes, making it an excellent reagent for selectively labeling the extracellular domains of transmembrane proteins, such as viral glycoproteins on the surface of infected cells or on intact virions. thermofisher.combroadpharm.com By treating virus particles or virus-infected cells with this compound, researchers can biotinylate the exposed portions of viral glycoproteins. nih.gov Subsequent isolation of the biotinylated proteins and identification of the labeled sites can reveal which domains of the glycoprotein (B1211001) are presented on the viral or cell surface. This approach provides valuable insights into the regions of viral glycoproteins that are accessible to the host immune system and are involved in receptor binding and viral entry. While direct studies specifically detailing the use of this compound for viral glycoprotein mapping are not extensively published, the established methodology for cell surface protein labeling is directly applicable. nih.govmdpi.comresearchgate.netprotocols.io

Proteomic Profiling and Detection Methods

The high-affinity interaction between biotin and avidin or streptavidin is widely exploited for the detection and analysis of proteins.

This compound is utilized to enhance the sensitivity of protein detection in Western blotting and dot blot assays. researchgate.netnih.govnih.govspringernature.comspringernature.com In a typical workflow, proteins are separated by gel electrophoresis and transferred to a membrane (Western blot) or directly applied to a membrane (dot blot). nih.govnih.govabcam.comprotocols.ioyoutube.com The membrane is then incubated with this compound to label the immobilized proteins. researchgate.net The biotinylated proteins can be detected with high sensitivity using an avidin or streptavidin conjugate, which is typically linked to an enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorescent dye. thermofisher.comnih.govthermofisher.comnih.gov This method offers an alternative to antibody-based detection and can be particularly useful for detecting total protein profiles on a blot or for detecting proteins for which specific antibodies are not available. nih.govspringernature.com The covalent modification of proteins with biotin ensures a stable signal for subsequent detection steps. researchgate.net

| Technique | Principle | Advantage of this compound Labeling |

|---|---|---|

| Western Blot | Separation of proteins by size, transfer to a membrane, and detection. | Enhanced sensitivity of detection using avidin/streptavidin conjugates. |

| Dot Blot | Direct application of protein samples onto a membrane for detection. | Allows for rapid and high-throughput screening of protein samples. |

While this compound is a versatile tool for labeling proteins in various gel-based proteomic workflows, its application in zymography is not conventional. Zymography is a technique that relies on the intrinsic enzymatic activity of proteins separated in a gel containing a substrate. nih.govabcam.comnih.govcosmobio.co.jp Chemical modification of enzymes with reagents like this compound prior to or during zymography would likely alter their conformation and inhibit their catalytic activity, thereby interfering with the assay's principle.

However, in other gel-based proteomics applications, such as one- or two-dimensional polyacrylamide gel electrophoresis (1D or 2D-PAGE), this compound can be used to label proteins for subsequent detection. For instance, proteins in a complex mixture can be biotinylated before separation on a gel. After electrophoresis, the biotinylated proteins can be visualized directly in the gel using fluorescently labeled avidin/streptavidin or, more commonly, transferred to a membrane for detection as in a Western blot. This approach can aid in the visualization and identification of proteins in a gel, complementing traditional staining methods.

Studies of Protein Post-Translational Modifications

This compound and its derivatives are instrumental in the study of protein post-translational modifications (PTMs). nih.govsemanticscholar.orgnih.gov These reagents can be used to selectively label and enrich for proteins or peptides that have undergone specific modifications.

One notable application is the use of a cleavable version of this reagent, Sulfo-NHS-SS-Biotin, for the enrichment and analysis of PTMs in lysine-rich proteins. nih.gov This reagent contains a disulfide bond in its spacer arm, which can be cleaved by reducing agents. In this methodology, proteins are first biotinylated at their lysine residues. After proteolytic digestion, the biotinylated peptides, including those with PTMs, can be captured and enriched using streptavidin affinity chromatography. nih.govyoutube.comebrary.netyoutube.comyoutube.com The enriched peptides can then be released from the streptavidin beads by cleaving the disulfide bond. This enrichment step is crucial for detecting low-abundance PTMs that might otherwise be missed in a standard mass spectrometry analysis. nih.gov This technique has been successfully used to identify phosphorylation, methylation, and acetylation sites in proteins like 5-lipoxygenase and histones. nih.gov

Investigating Ubiquitin Chain Topology and Ubiquitination Mechanisms

This compound, a water-soluble and amine-reactive biotinylation reagent, has emerged as a valuable chemical probe in the intricate study of protein ubiquitination. This post-translational modification involves the attachment of ubiquitin, a small regulatory protein, to substrate proteins, a process fundamental to numerous cellular functions, including protein degradation and signal transduction. The specific manner in which ubiquitin molecules are linked together into polyubiquitin (B1169507) chains—referred to as chain topology—dictates the functional outcome of the modification. This compound facilitates the investigation of these complex mechanisms by allowing researchers to label specific lysine residues on ubiquitin, thereby creating tools to dissect the assembly and recognition of different ubiquitin chain types.

The core principle behind the use of this compound in this context lies in its N-hydroxysuccinimide (NHS) ester group, which efficiently reacts with primary amines, such as the ε-amino group of lysine residues. wikipedia.org Ubiquitin itself contains seven lysine residues (K6, K11, K27, K29, K33, K48, and K63) that can serve as attachment points for subsequent ubiquitin molecules, leading to the formation of structurally and functionally distinct polyubiquitin chains. wikipedia.orgnih.gov By chemically attaching a biotin molecule to a specific lysine residue, researchers can sterically hinder or block that site from participating in chain formation, allowing for a detailed examination of the enzymes and pathways responsible for generating specific chain linkages.

Detailed research has demonstrated that modifying ubiquitin at specific lysine sites can significantly impact its function within the ubiquitin-proteasome system. For instance, the labeling of ubiquitin's lysine 6 (K6) with this compound has been shown to alter the fate of proteins marked with these modified ubiquitin chains. While K6-biotinylated ubiquitin is still capable of forming polyubiquitin chains, the resulting conjugates exhibit a reduced susceptibility to degradation by the proteasome. nih.gov This finding suggests that the modification at the K6 position interferes with the recognition or processing of the ubiquitin chain by the proteasomal machinery. Such studies are crucial for understanding the signaling roles of "atypical" ubiquitin chains, like K6-linked chains, which have been implicated in processes such as DNA damage response and protein kinase activation. nih.gov

The specificity of the enzymes involved in the ubiquitination cascade—namely the E1 (activating), E2 (conjugating), and E3 (ligase) enzymes—is paramount in determining which lysine on ubiquitin is used for chain elongation. nih.govnih.gov Biotinylated ubiquitin serves as a critical tool in in vitro ubiquitination assays designed to probe the preferences of these enzymes. google.com By providing a pool of ubiquitin molecules where a specific lysine is blocked by biotinylation, researchers can observe how this affects the type of polyubiquitin chains synthesized by a particular E2/E3 enzyme pair. If an enzyme is specific for generating K48-linked chains, for example, its activity would be significantly diminished when using K48-biotinylated ubiquitin compared to wild-type ubiquitin or ubiquitin biotinylated at a different lysine.

These experimental approaches provide quantitative insights into the mechanisms that govern the formation of distinct ubiquitin chain topologies. The data below summarizes the conceptual findings from studies utilizing lysine-modified ubiquitin to investigate ubiquitination mechanisms.

| Modified Ubiquitin | Enzyme/System Studied | Observed Effect | Inferred Mechanism/Conclusion |

|---|---|---|---|

| K6-Sulfosuccinimidobiotin Ubiquitin | Proteasomal Degradation | Polyubiquitin chains form, but degradation of the substrate is reduced. nih.gov | The K6-biotin modification interferes with recognition or processing by the proteasome, highlighting the importance of K6 topology for degradation signals. nih.gov |

| K48-Biotinylated Ubiquitin | K48-specific E2/E3 Ligase Complex | Inhibition of polyubiquitin chain formation. | Demonstrates the lysine specificity of the E3 ligase, which cannot utilize the sterically hindered K48 residue for chain elongation. nih.gov |

| K63-Biotinylated Ubiquitin | K63-specific E2/E3 Ligase Complex | Inhibition of polyubiquitin chain formation. | Confirms the specific requirement of the K63 residue for the synthesis of non-degradative, K63-linked signaling chains. embopress.org |

| General Biotinylated Ubiquitin | In vitro Ubiquitination Assay | Allows for non-radioactive detection and quantification of E3 ligase activity via streptavidin-based probes. google.com | Provides a versatile assay platform to screen for inhibitors or activators of specific E3 ligases involved in various disease states. |

Applications in Cell Biology and Membrane Research

Characterization of Plasma Membrane Protein Expression and Regulation

Sulfosuccinimidobiotin is widely used to study the expression and regulation of proteins located on the plasma membrane, such as receptors and transporters. thermofisher.com By treating intact cells with this reagent, researchers can covalently attach a biotin (B1667282) molecule to the primary amines (found in lysine (B10760008) residues and the N-terminus) of extracellularly exposed proteins. thermofisher.comthermofisher.com These biotinylated proteins can then be easily isolated from the total cell lysate using affinity purification methods, such as streptavidin-coated beads, which exhibit a very high affinity for biotin. insung.netmedchemexpress.com

Once isolated, the plasma membrane proteins can be identified and quantified using various techniques, including western blotting and mass spectrometry. This approach allows for a detailed analysis of the "surfaceome," the complement of proteins present on the cell surface at a given time. nih.gov For instance, researchers have used this method to investigate the expression of microtubule-associated protein 1B as a plasma membrane glycoprotein (B1211001) in neurons. nih.gov This ability to specifically isolate and analyze cell surface proteins is critical for understanding how their expression levels change in response to different stimuli or during disease states. nih.gov

Differentiation of Plasma Membrane Proteins from Organelle Membranes

A key challenge in cell biology is to distinguish proteins located on the plasma membrane from those residing within the membranes of intracellular organelles, such as the endoplasmic reticulum, Golgi apparatus, or mitochondria. ncert.nic.infrontiersin.org Since this compound is membrane-impermeable, it exclusively labels proteins on the plasma membrane of intact cells. thermofisher.comthermofisher.com In contrast, membrane-permeable biotinylation reagents, like NHS-Biotin, can enter the cell and label both plasma membrane and intracellular proteins. thermofisher.comsangon.com

By performing parallel experiments with both this compound and its membrane-permeable counterpart, researchers can effectively differentiate between these two protein populations. thermofisher.comsangon.com If a protein is labeled by both reagents, it is likely present on the plasma membrane. However, if a protein is only labeled by the membrane-permeable reagent, it is presumed to be located within an intracellular organelle. This comparative approach has been instrumental in confirming the cell surface localization of numerous proteins and has helped to refine our understanding of subcellular protein distribution. nih.gov

| Reagent | Cell Permeability | Primary Application |

| This compound | Impermeable | Labeling of cell surface proteins. thermofisher.comthermofisher.com |

| NHS-Biotin | Permeable | Labeling of intracellular and cell surface proteins. thermofisher.comsangon.com |

Analysis of Membrane Protein Distribution in Polarized Epithelial Cells

Polarized epithelial cells, which line the surfaces of organs and cavities throughout the body, have distinct apical and basolateral plasma membrane domains. nih.govnih.gov These domains have unique protein and lipid compositions that are essential for their specialized functions, such as directional transport of molecules. imrpress.com this compound has proven to be an invaluable tool for studying the differential distribution of proteins between these two domains. biocyclopedia.comcornell.edu

When epithelial cells are grown on permeable filter supports, researchers can selectively apply this compound to either the apical or the basolateral surface. biocyclopedia.compnas.org This allows for the specific biotinylation of proteins residing in only one of these domains. biocyclopedia.com Subsequent isolation and analysis of the biotinylated proteins reveal the unique protein profiles of the apical and basolateral membranes. cornell.edupnas.org This technique has been used extensively to study the sorting mechanisms that ensure proteins are delivered to their correct membrane domain, a process crucial for maintaining epithelial cell polarity and function. cornell.edu For example, studies on Madin-Darby canine kidney (MDCK) cells have used this method to reveal strikingly different protein patterns on the apical and basolateral surfaces. cornell.edupnas.org

Investigating Cellular Processes Involving Cell Surface Dynamics (e.g., Internalization)

The plasma membrane is a highly dynamic structure, with proteins constantly being internalized, recycled back to the surface, or degraded. nih.gov this compound, particularly a cleavable version called Sulfo-NHS-SS-Biotin, is a powerful tool for studying these dynamic processes, especially endocytosis (internalization). jove.comnih.gov

The Sulfo-NHS-SS-Biotin reagent contains a disulfide bond in its spacer arm, which can be cleaved by reducing agents. insung.netmedchemexpress.com The experimental procedure typically involves the following steps:

Cells are cooled to a low temperature (e.g., 4°C) to inhibit membrane trafficking and are then treated with Sulfo-NHS-SS-Biotin to label surface proteins. jove.comnih.gov

The temperature is then raised to 37°C to allow endocytosis to occur, leading to the internalization of some of the biotinylated proteins. jove.comnih.gov

After a specific time, the cells are cooled again, and a membrane-impermeable reducing agent is added. This agent cleaves the biotin from any proteins remaining on the cell surface but cannot access the internalized proteins. jove.com

The cells are then lysed, and the remaining biotinylated (i.e., internalized) proteins are isolated and quantified. nih.gov

This reversible biotinylation assay allows for the precise measurement of protein internalization rates and has been used to study the trafficking of a wide range of membrane proteins, including receptors and transporters. nih.govresearchgate.net For instance, it has been employed to measure the endocytic rate of the dopamine (B1211576) transporter. nih.gov

| Step | Temperature | Process | Rationale |

| 1. Labeling | 4°C | Cell surface proteins are biotinylated with Sulfo-NHS-SS-Biotin. jove.comnih.gov | Low temperature inhibits endocytosis, ensuring only surface proteins are labeled. jove.comnih.gov |

| 2. Internalization | 37°C | Cells are warmed to allow endocytosis of labeled proteins. jove.comnih.gov | Physiological temperature permits normal cellular trafficking processes. nih.gov |

| 3. Stripping | 4°C | A reducing agent is added to cleave biotin from surface proteins. jove.com | The membrane-impermeable agent only affects externally exposed proteins. jove.com |

| 4. Analysis | - | Cells are lysed, and the remaining biotinylated proteins are isolated. nih.gov | The isolated proteins represent the internalized fraction. nih.gov |

Functionalization of Cell Culture Substrates and Hydrogels for Cell Patterning

Beyond labeling proteins on living cells, this compound is also utilized in the field of biomaterials to modify the surfaces of cell culture substrates. Hydrogels, which are water-swollen polymer networks that mimic the natural extracellular matrix, are often used for 3D cell culture. nih.govsigmaaldrich.com However, many synthetic hydrogels lack the necessary biological cues to support cell attachment and growth. mimetas.com

This compound can be used to functionalize these hydrogels. For example, polyacrylamide hydrogels can be reacted with this compound to introduce biotin molecules onto their surface. acs.org These biotinylated hydrogels can then be coated with streptavidin, which in turn can bind to biotinylated adhesion proteins like fibronectin. acs.org This step-wise functionalization creates a surface that promotes cell adhesion and allows for the precise patterning of cells on the hydrogel. acs.orgalveolelab.com This technique is valuable for studies in tissue engineering and for investigating how the microenvironment influences cell behavior, such as cell spreading and migration. mdpi.com

Applications in Molecular Interaction Studies

Immunoassay Development and Optimization

Sulfosuccinimidobiotin is extensively used in the development and optimization of various immunoassays. Biotinylated antibodies and proteins are central to the signal detection systems in these assays. sangon.comchemicalbook.com The strong and specific interaction between biotin (B1667282) and streptavidin (or avidin) allows for the attachment of enzymes or other signaling molecules to the immunocomplex, enabling quantification of the target analyte. chemicalbook.com

Enzyme-Linked Immunosorbent Assays (ELISA)

In ELISA, this compound is used to label detection antibodies. sangon.comthermofisher.com This biotinylation allows for subsequent binding of a streptavidin-enzyme conjugate, which then catalyzes a colorimetric or chemiluminescent reaction for signal generation. sangon.comresearchgate.net This indirect detection method often enhances the sensitivity of the assay.

For instance, in the development of a sandwich ELISA for free prostate-specific antigen (fPSA), monoclonal antibodies were biotinylated to serve as the detection antibody. researchgate.net Similarly, in studies of HIV-1, antibodies were biotinylated with this compound to develop a competition-binding ELISA to define antibody epitopes. plos.org The degree of biotinylation can be controlled by adjusting the molar ratio of the this compound reagent to the protein. sangon.com For example, a 20-fold molar excess of the reagent typically results in 4-6 biotin molecules per antibody. sangon.com

A key advantage of using this compound is that the labeled proteins can often be used in preliminary ELISA tests without the need for purification to remove excess, unreacted biotin. sangon.com However, for optimal performance and stability, purification through methods like desalting or dialysis is recommended. sangon.com

Dot Blot and Western Blot Applications

This compound-labeled proteins are also widely used in dot blot and Western blot analyses. sangon.comthermofisher.com In these techniques, proteins are immobilized on a membrane (nitrocellulose or PVDF) and then detected using a biotinylated primary or secondary antibody followed by a streptavidin-conjugated probe. researchgate.netjacksonimmuno.comabcam.com

Dot blotting is a simplified version of the Western blot that omits the electrophoresis step, making it a faster method for confirming the presence of a protein and optimizing antibody concentrations. jacksonimmuno.comthermofisher.com this compound is used to label antibodies for these applications, enabling the detection of target proteins spotted directly onto the membrane. researchgate.netnih.gov For example, in a study to produce high-affinity human monoclonal antibody Fab fragments to a Plasmodium falciparum protein, Fab fragments were labeled with this compound for use in a competition ELISA and subsequent blot-based assays. nih.gov

Western blotting provides information about the molecular weight of the target protein in addition to its presence. wikipedia.org Biotinylated antibodies are used in a similar fashion to dot blots to probe for the protein of interest after it has been separated by size via gel electrophoresis and transferred to a membrane. wikipedia.org

Biosensor-Based Affinity Measurements (e.g., BioLayer Interferometry)

BioLayer Interferometry (BLI) is a label-free technology used to measure real-time biomolecular interactions. harvard.edu this compound plays a crucial role in preparing ligands for BLI analysis. Biotinylated molecules can be immobilized onto streptavidin-coated biosensor tips. researchgate.net This allows for the kinetic analysis of the interaction between the immobilized ligand and an analyte in solution. harvard.edu

The process involves dipping the streptavidin-coated biosensor into a solution containing the biotinylated ligand, which binds tightly to the surface. The biosensor is then immersed in a solution containing the analyte, and the association and dissociation are monitored in real-time by detecting changes in the interference pattern of light reflected from the biosensor surface. harvard.eduemeraldcloudlab.com This technique is valuable for determining kinetic parameters such as association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D). harvard.eduwikipedia.org

Ligand-Receptor Binding Studies

The study of ligand-receptor interactions is fundamental to understanding many biological processes. vanderbilt.edu this compound is a valuable tool in these studies, enabling the labeling of ligands to facilitate their detection and quantification when bound to receptors. wikipedia.org

Biotinylated ligands can be used in various assay formats to characterize binding affinity and kinetics. wikipedia.org For example, in a competition binding assay, a biotinylated ligand competes with an unlabeled ligand for binding to a receptor. By measuring the displacement of the biotinylated ligand, the binding affinity of the unlabeled compound can be determined. wikipedia.org

The use of this compound is particularly advantageous for labeling cell surface receptors because it is a water-soluble, membrane-impermeable reagent. sangon.comthermofisher.com This ensures that only proteins on the outer surface of the cell are biotinylated, allowing for specific studies of extracellular ligand-binding events. thermofisher.com

Development of Biotinylated Probes for Research

This compound is widely used to create biotinylated probes for a multitude of research applications. researchgate.netbiosyn.com These probes can be antibodies, proteins, or other molecules that are used to detect, purify, or immobilize their specific binding partners. sangon.combiosyn.com The high affinity of the biotin-streptavidin interaction makes it a robust and versatile system for these purposes. idtdna.com

The process of creating a biotinylated probe involves reacting the molecule of interest with this compound, which covalently attaches the biotin moiety to primary amines on the target molecule. sangon.com The resulting biotinylated probe can then be used in various assays where it is detected by a streptavidin or avidin (B1170675) conjugate. researchgate.netbiosyn.com For instance, biotinylated antibodies are used as primary probes in immunohistochemistry and immunofluorescence to visualize the location of specific antigens in tissues and cells. biosyn.com

Application in Enzymatic Activity Assays (e.g., Factor XIIIa)

This compound has found applications in the development of assays to measure enzyme activity. A notable example is its use in assays for Factor XIIIa, a transglutaminase that plays a crucial role in blood clot stabilization. novusbio.comnumberanalytics.com

Functional assays for Factor XIIIa have been developed that utilize biotinylated substrates. In one such chromogenic assay, the transglutaminase activity of Factor XIIIa is measured by its ability to incorporate a biotinylated amine substrate into fibrinogen that is immobilized on a microtiter plate. practical-haemostasis.com The amount of incorporated biotin is then quantified using a streptavidin-enzyme conjugate, with the resulting color change being proportional to the Factor XIIIa activity. practical-haemostasis.com This method provides a specific and quantitative measure of the enzyme's function.

Methodological Innovations and Optimization Strategies

Spacer Arm Length and Design Considerations for Biotinylation Reagents

The design of biotinylation reagents, particularly the length and chemical nature of the spacer arm that connects the biotin (B1667282) moiety to its reactive group, is a critical factor in the successful labeling and subsequent detection of target molecules. The spacer arm serves to bridge the biotin and the labeled protein, and its characteristics can significantly influence the accessibility of the biotin for binding to avidin (B1170675) or streptavidin. osakafu-u.ac.jpinsung.netpubcompare.ai

Biotinylation reagents are available with a variety of spacer arm lengths to minimize steric hindrance. insung.netnih.gov The biotin-binding site on avidin is located approximately 9 Å below the protein's surface. pubcompare.airesearchgate.net If the spacer arm is too short, the bulk of the labeled macromolecule can sterically hinder the biotin from entering this binding pocket, leading to reduced binding efficiency and lower detection sensitivity. pubcompare.airesearchgate.net Consequently, reagents with longer spacer arms are often employed to overcome this issue. osakafu-u.ac.jpinsung.netvwr.com

The length of the spacer arm is a key variable in the design of biotinylation reagents like Sulfo-NHS-LC-Biotin and Sulfo-NHS-LC-LC-Biotin. osakafu-u.ac.jpvwr.com These reagents are engineered with extended spacer arms to reduce steric hindrance and improve the binding of the biotinylated molecule to avidin or streptavidin. osakafu-u.ac.jpvwr.comapexbt.com For example, Sulfo-NHS-LC-Biotin has a medium-length spacer arm of 22.4 Å, which is designed to provide a balance between sufficient length to minimize steric hindrance and a modest increase in mass. apexbt.com The even longer spacer arm of Sulfo-NHS-LC-LC-Biotin, at 30.5 Å, further reduces potential steric clashes. oslomet.no

The chemical composition of the spacer arm also plays a role. For instance, incorporating polyethylene (B3416737) glycol (PEG) into the spacer arm can increase the solubility of the biotinylation reagent and the resulting labeled protein. thermofisher.com

Table 1: Comparison of Common Amine-Reactive Biotinylation Reagents

| Reagent Name | Spacer Arm Length (Å) | Key Characteristics |

| NHS-Biotin | 13.5 | Shortest spacer arm; membrane-permeable. insung.netapexbt.com |

| Sulfosuccinimidobiotin (Sulfo-NHS-Biotin) | 13.5 | Water-soluble due to sulfo-NHS group; membrane-impermeable, ideal for cell surface labeling. domainex.co.ukresearchgate.net |

| NHS-LC-Biotin | 22.4 | Long-chain version of NHS-Biotin; membrane-permeable. insung.netapexbt.com |

| Sulfo-NHS-LC-Biotin | 22.4 | Water-soluble, long-chain version of Sulfo-NHS-Biotin; membrane-impermeable. vwr.comapexbt.com |

| NHS-SS-Biotin | 24.3 | Contains a cleavable disulfide bond in the spacer arm. nih.gov |

| Sulfo-NHS-LC-LC-Biotin | 30.5 | Extra-long spacer arm to further minimize steric hindrance; water-soluble and membrane-impermeable. vwr.comoslomet.no |

A primary goal of biotinylation is to label a protein without significantly altering its native biological function. oslomet.no While biotin itself is a relatively small molecule (244.3 Da), the process of chemical biotinylation, which involves covalently attaching the biotin reagent to functional groups on the protein, carries the risk of disrupting the protein's activity. thermofisher.com This is particularly true if the modification occurs at or near an active site, binding interface, or a residue critical for proper folding. oslomet.no

The choice of biotinylation reagent, including the design of its spacer arm, can mitigate these effects. By targeting functional groups that are generally not involved in the protein's primary biological activity, such as the primary amines on lysine (B10760008) residues which are often abundant and exposed on the protein surface, the likelihood of inactivation is reduced. sigmaaldrich.com However, random labeling with reagents like Sulfo-NHS-biotin can still lead to modification of a critical lysine, potentially resulting in a loss of biological activity. oslomet.no

The spacer arm itself can also influence the properties of the labeled molecule. For instance, long, hydrophobic spacer arms can decrease the solubility of the labeled protein. thermofisher.com Conversely, incorporating hydrophilic structures, such as polyethylene glycol (PEG), into the spacer arm can help maintain or even increase the solubility of the biotinylated protein. thermofisher.com This is an important consideration, as maintaining the native conformation and solubility of the protein is often crucial for preserving its biological activity.

This compound and its derivatives are instrumental in studying protein-protein interactions (PPIs). sigmaaldrich.cnnih.gov By biotinylating a "bait" protein, researchers can perform pull-down assays to capture and identify its binding partners from complex mixtures like cell lysates. The effectiveness of these assays can be influenced by the spacer arm of the biotinylation reagent. A longer spacer arm, such as that found in Sulfo-NHS-LC-Biotin or Sulfo-NHS-LC-LC-Biotin, can provide better accessibility for the biotin tag to bind to immobilized streptavidin, thus improving the efficiency of the pull-down. insung.net This ensures that the protein-protein interaction is the primary determinant of the assay's outcome, rather than being limited by the capture step.

In the context of ternary complex formation, which involves the interaction of three components (e.g., a target protein, a ligand, and an E3 ligase in PROTAC-mediated protein degradation), biotinylation is a key technique for assay development. researchgate.netnih.govbiorxiv.orgconicet.gov.ar For example, one of the interacting proteins can be biotinylated to facilitate its immobilization on a streptavidin-coated surface for techniques like Surface Plasmon Resonance (SPR) or AlphaLISA. researchgate.net The formation of the ternary complex at the surface can then be monitored. The spacer arm's length and composition are critical in this setup to ensure that the biotinylated protein is oriented in a way that does not hinder the binding of the other two components. An appropriately designed spacer arm prevents the surface from sterically interfering with the formation of the ternary complex, allowing for accurate measurement of binding kinetics and cooperativity. researchgate.net While Sulfo-NHS-biotin itself does not induce the ternary complex, its proper application is foundational for the assays that characterize these multi-protein assemblies. researchgate.net

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that relies on automation to test large numbers of compounds for their effect on a specific biological target. mdpi.com Biotinylation, particularly with reagents like Sulfo-NHS-biotin and its derivatives, is a cornerstone of many HTS assays due to the highly specific and robust nature of the biotin-streptavidin interaction. pubcompare.ai

In HTS, biotinylation can be used in various formats. For instance, in biochemical assays, a biotinylated substrate or protein can be captured on a streptavidin-coated microplate, allowing for the screening of compounds that inhibit or enhance a particular enzymatic activity or binding event. osakafu-u.ac.jp The strong biotin-streptavidin bond ensures that the target molecule remains immobilized throughout the various washing and incubation steps of the assay, which is crucial for the reliability of HTS results.

The water-solubility of this compound reagents is a significant advantage in HTS, as it allows for direct use in aqueous buffers without the need for organic solvents that could interfere with the biological assay or the automated liquid handling systems. thermofisher.comdomainex.co.uk Furthermore, the development of optimized, high-throughput cell surface protein characterization methods often relies on labeling with membrane-impermeable reagents like Sulfo-NHS-SS-biotin. These methods enable the efficient and specific labeling of extracellular proteins, which can then be analyzed in a high-throughput manner to identify new drug targets or biomarkers.

The integration of biotinylation with technologies like fluorescence-activated cell sorting (FACS) has also enabled high-throughput screening of large mutant libraries to engineer proteins with novel properties. In these applications, cells displaying a biotinylated protein can be fluorescently labeled with a streptavidin-conjugate and sorted based on the level of fluorescence, allowing for the rapid selection of desired variants from millions of candidates.

Future Directions and Emerging Research Avenues

Development of Novel Biotinylation Reagents with Enhanced Properties

The quest for improved biotinylation reagents is driven by the need for greater efficiency, specificity, and versatility in labeling experiments. While Sulfosuccinimidobiotin offers water solubility and membrane impermeability, next-generation reagents are being designed with a host of enhanced features. apexbt.comsangon.com

Key areas of development include:

Linker-Dependent Reactivity: Research has shown that the linker arm connecting the biotin (B1667282) molecule to its reactive group is not merely a spacer but a critical determinant of the reagent's chemical reactivity and efficiency. nih.gov Scientists are systematically evaluating and designing novel linkers, including aliphatic, PEGylated, peptide-based, and even heparin-based structures, to optimize performance for specific applications like vascular targeting. nih.gov

Cleavable Linkers: Reagents with cleavable spacer arms are a significant area of innovation. thermofisher.com These linkers, which can be broken under specific conditions (e.g., using reducing agents to cleave disulfide bonds), allow for the easy release of the biotinylated molecule from its streptavidin-bound state. thermofisher.comresearchgate.net This reversibility is invaluable for applications involving the purification and subsequent analysis of captured proteins. researchgate.net

Alternative Chemistries: While NHS esters are common, researchers are exploring other reactive groups to target different functional groups on proteins or to perform under varied physiological conditions. researchgate.net This includes the development of benzotriazole-activated biotin intermediates as alternative biotinylating agents. researchgate.net

In Vivo Biotinylation Systems: Novel systems for in vivo biotinylation are being developed. One such system involves the co-expression of a target protein tagged with a specific peptide sequence (like the Avi-tag) and a biotin ligase enzyme (like BirA). genscript.com This allows for highly specific biotinylation to occur within a living cell, a significant improvement for studying proteins in their native context. genscript.com

| Feature | Standard Reagent (e.g., Sulfo-NHS-Biotin) | Novel Reagent Enhancements | Advantage of Enhancement |

|---|---|---|---|